molecular formula C8H11NO2S B1419989 2-Methanesulfonyl-5-methylaniline CAS No. 876494-64-3

2-Methanesulfonyl-5-methylaniline

Cat. No.: B1419989
CAS No.: 876494-64-3
M. Wt: 185.25 g/mol
InChI Key: ISHKAKXSQQNEKH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methanesulfonyl-5-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are crucial for the metabolism and detoxification of xenobiotics in the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For instance, its interaction with cytochrome P450 enzymes can result in the oxidation of substrates, affecting their biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a biological response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in various experimental settings .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-5-methylaniline typically involves the sulfonylation of 5-methylaniline. One common method is the reaction of 5-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methanesulfonyl-5-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-5-methylaniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonyl-4-methylaniline
  • 2-Methanesulfonyl-6-methylaniline
  • 2-Methanesulfonyl-5-ethyl-aniline

Uniqueness

2-Methanesulfonyl-5-methylaniline is unique due to the specific positioning of the methanesulfonyl and methyl groups on the aniline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-methyl-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHKAKXSQQNEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876494-64-3
Record name 2-methanesulfonyl-5-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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